

# Comparative Analysis of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SZV-558   |           |
| Cat. No.:            | B13434005 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Vepdegestrant (ARV-471), an investigational oral PROteolysis TArgeting Chimera (PROTAC) estrogen receptor (ER) degrader, with the established therapy fulvestrant for the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer. The information presented is based on publicly available clinical trial data and preclinical research.

## Mechanism of Action: A Novel Approach to ER Degradation

Vepdegestrant represents a novel therapeutic modality designed to overcome resistance to existing endocrine therapies. Unlike selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs) like fulvestrant, which primarily antagonize or induce a conformational change leading to degradation, Vepdegestrant utilizes the cell's own ubiquitin-proteasome system to directly and efficiently eliminate the estrogen receptor protein. [1][2][3]

This PROTAC molecule is composed of a ligand that binds to the estrogen receptor and another ligand that recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome.[1][4] This mechanism is effective against both wild-type and mutant ER, including the ESR1 mutations that are a common mechanism of



acquired resistance to aromatase inhibitors.[5][6] Preclinical studies have shown that Vepdegestrant can induce robust ER degradation and has synergistic effects when combined with CDK4/6 or PI3K/mTOR pathway inhibitors.[1][4][5]

## Signaling Pathway Diagram Vepdegestrant's PROTAC Mechanism of Action.

## Clinical Trial Results: Vepdegestrant vs. Fulvestrant

The pivotal Phase 3 VERITAC-2 trial directly compared the efficacy and safety of Vepdegestrant with fulvestrant in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on a prior CDK4/6 inhibitor and endocrine therapy.[7][8][9]

## **Efficacy Data**

The primary endpoint of the VERITAC-2 trial was progression-free survival (PFS). The results demonstrated a statistically significant and clinically meaningful improvement in PFS for Vepdegestrant compared to fulvestrant in the subpopulation of patients with ESR1-mutated tumors.[7][8][9][10] However, a statistically significant improvement in PFS was not observed in the overall intent-to-treat (ITT) population.[7][8][10]

| Endpoint                                     | Vepdegestrant<br>(ESR1-mutant) | Fulvestrant<br>(ESR1-mutant) | Hazard Ratio<br>(95% CI)   | p-value   |
|----------------------------------------------|--------------------------------|------------------------------|----------------------------|-----------|
| Median<br>Progression-Free<br>Survival (PFS) | 5.0 months[2][8]<br>[9]        | 2.1 months[2][8]<br>[9]      | 0.57 (0.42–0.77)<br>[8][9] | 0.0001[8] |

| Endpoint                               | Vepdegestrant<br>(All Patients) | Fulvestrant<br>(All Patients) | Hazard Ratio<br>(95% CI) | p-value   |
|----------------------------------------|---------------------------------|-------------------------------|--------------------------|-----------|
| Median Progression-Free Survival (PFS) | 3.7 months[8]                   | 3.6 months[8]                 | 0.83 (0.68–1.02)<br>[8]  | 0.0358[8] |

## **Safety and Tolerability**



Vepdegestrant was generally well-tolerated in the VERITAC-2 trial, with a safety profile consistent with previous studies.[4][8] The most common treatment-emergent adverse events (TEAEs) were low-grade and included fatigue, and elevations in liver enzymes (ALT and AST). [8] The rate of discontinuation due to TEAEs was low.[8]

| Adverse Event (Grade ≥3)     | Vepdegestrant | Fulvestrant |
|------------------------------|---------------|-------------|
| Any Grade ≥3 TEAE            | 23.4%[8]      | 17.6%[8]    |
| Fatigue                      | N/A           | N/A         |
| Increased ALT                | N/A           | N/A         |
| Increased AST                | N/A           | N/A         |
| Nausea                       | N/A           | N/A         |
| Discontinuation due to TEAEs | 2.9%[8]       | 0.7%[8]     |

## **Experimental Protocols: VERITAC-2 Trial**

The VERITAC-2 study was a global, randomized, open-label, Phase 3 clinical trial.[7][9][11][12] [13]

#### Patient Population:

- Adults with ER+/HER2- advanced or metastatic breast cancer.[11][12][13]
- Disease progression after one line of a CDK4/6 inhibitor in combination with endocrine therapy.[11][12][13]
- Exclusion criteria included prior chemotherapy for advanced disease or prior treatment with fulvestrant.[8]

#### **Treatment Arms:**

- Vepdegestrant: 200 mg administered orally once daily.[8][13]
- Fulvestrant: 500 mg administered intramuscularly on days 1 and 15 of the first cycle, and then on day 1 of each subsequent 28-day cycle.[8][9]



#### **Endpoints:**

- Primary Endpoint: Progression-free survival (PFS) as assessed by a blinded independent central review (BICR) in both the ESR1-mutant and the overall intent-to-treat (ITT) populations.[10][14]
- Key Secondary Endpoint: Overall survival (OS).[9][14]

## **Experimental Workflow Diagram**



Click to download full resolution via product page



VERITAC-2 Clinical Trial Workflow.

## **Comparison with Other Alternatives**

While the VERITAC-2 trial provides a direct comparison to fulvestrant, other treatment options exist for patients with ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. These include:

- Elacestrant: An oral SERD that has shown efficacy, particularly in patients with ESR1 mutations.
- PI3K/AKT/mTOR inhibitors (e.g., alpelisib, capivasertib, everolimus): These are typically used in combination with endocrine therapy for patients with specific genomic alterations (e.g., PIK3CA mutations).[11]

The choice of therapy following progression on a CDK4/6 inhibitor is complex and depends on various factors, including the patient's ESR1 mutation status, prior therapies, and the presence of other targetable mutations.

### Conclusion

Vepdegestrant (ARV-471) has demonstrated a significant improvement in progression-free survival compared to fulvestrant in patients with ESR1-mutated ER+/HER2- advanced breast cancer who have progressed on a CDK4/6 inhibitor. Its novel mechanism of action as a PROTAC ER degrader offers a promising new therapeutic strategy for this patient population. The manageable safety profile observed in clinical trials further supports its potential as a future treatment option. Further data on overall survival and its efficacy in broader patient populations are awaited with interest by the scientific and clinical communities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Vepdegestrant - Wikipedia [en.wikipedia.org]



- 2. oncodaily.com [oncodaily.com]
- 3. Estrogen Receptor | Arvinas [arvinas.sambrownprojects.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arvinas and Pfizer Announce Positive Topline Results from Phase 3 VERITAC-2 Clinical Trial | Arvinas [ir.arvinas.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Arvinas and Pfizer's Vepdegestrant Significantly Improves Progression-Free Survival for Patients with ESR1-Mutant, ER+/HER2- Advanced Breast Cancer | Pfizer [pfizer.com]
- 10. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 11. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Item VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer Taylor & Francis Group Figshare [tandf.figshare.com]
- 14. VERITAC-2: a Phase III study of vepdegestrant, a PROTAC ER degrader, versus fulvestrant in ER+/HER2- advanced breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Vepdegestrant (ARV-471) in ER+/HER2- Advanced Breast Cancer]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13434005#clinical-trial-results-for-szv-558]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com